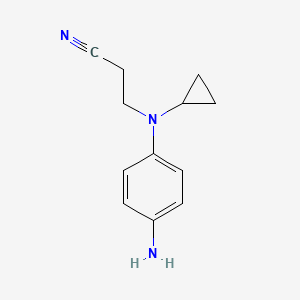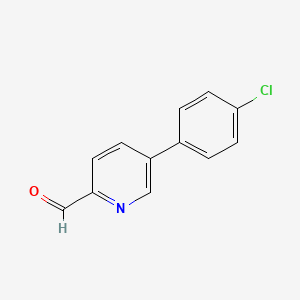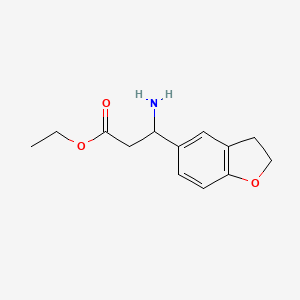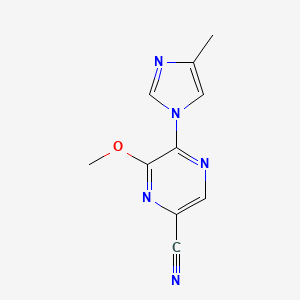
2-(Furan-2-ylmethylsulfonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-ylmethylsulfonyl)acetic acid is an organic compound with the molecular formula C7H8O5S It is characterized by the presence of a furan ring, a sulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylsulfonyl)acetic acid typically involves the reaction of furan derivatives with sulfonyl chlorides under basic conditions. One common method involves the use of furan-2-carboxylic acid as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. The use of catalysts, such as ZrO2, can improve the selectivity and yield of the desired product . Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethylsulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(Furan-2-ylmethylthio)acetic acid.
Substitution: Various halogenated or alkylated derivatives of the furan ring.
Scientific Research Applications
2-(Furan-2-ylmethylsulfonyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethylsulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-acetic acid: Similar structure but lacks the sulfonyl group.
2-(Furan-2-ylmethylthio)acetic acid: Similar structure but with a thio group instead of a sulfonyl group.
Uniqueness
2-(Furan-2-ylmethylsulfonyl)acetic acid is unique due to the presence of both the furan ring and the sulfonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H8O5S |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfonyl)acetic acid |
InChI |
InChI=1S/C7H8O5S/c8-7(9)5-13(10,11)4-6-2-1-3-12-6/h1-3H,4-5H2,(H,8,9) |
InChI Key |
NFANOCLJWFGNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)

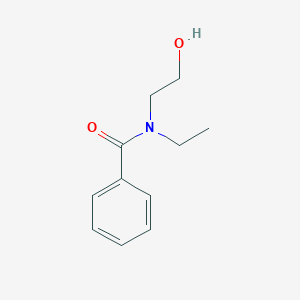
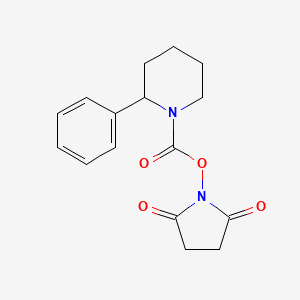
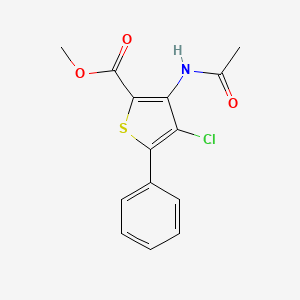
![Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-](/img/structure/B13884427.png)
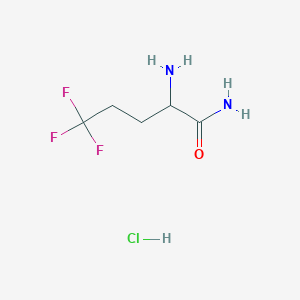
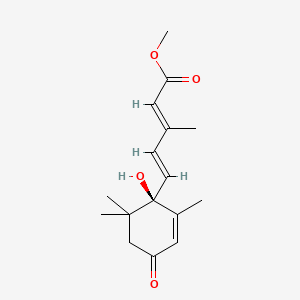

![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)
